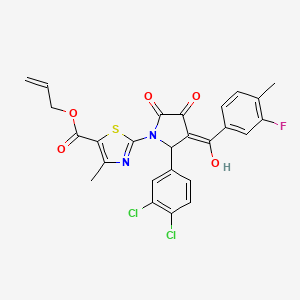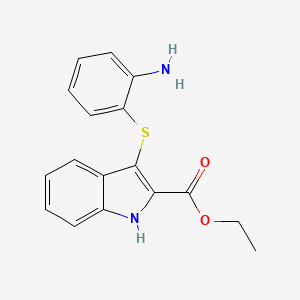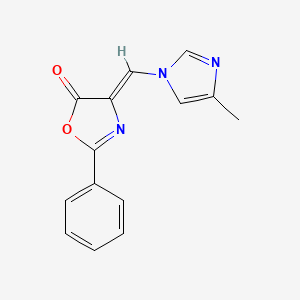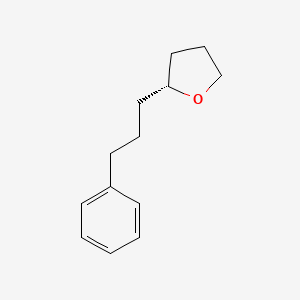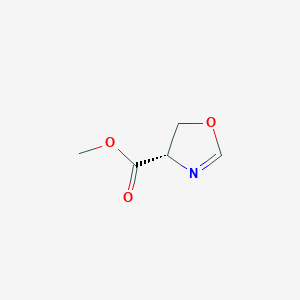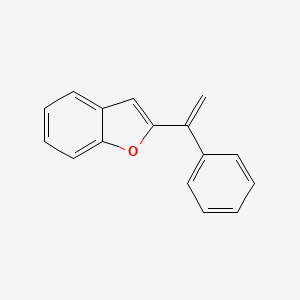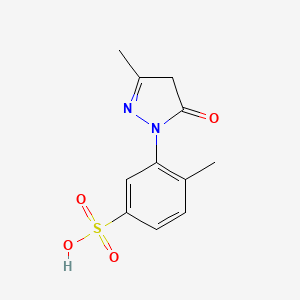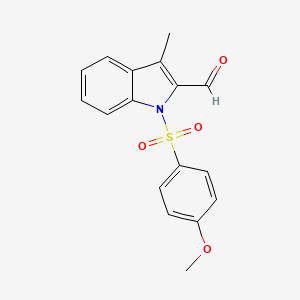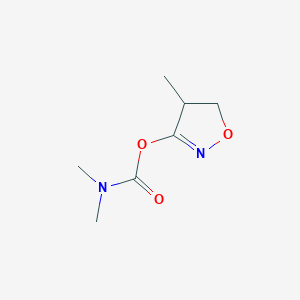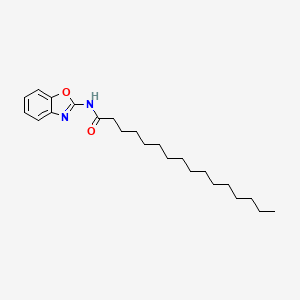![molecular formula C28H38Br2O3 B12899131 3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan CAS No. 599212-92-7](/img/structure/B12899131.png)
3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of two bromine atoms and two octyloxy groups attached to the dibenzofuran core. Dibenzofurans are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan typically involves the bromination of dibenzofuran followed by the introduction of octyloxy groups. The process can be summarized as follows:
Bromination: Dibenzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Alkylation: The brominated dibenzofuran is then reacted with octanol in the presence of a base such as potassium carbonate or sodium hydride to introduce the octyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted dibenzofurans.
Applications De Recherche Scientifique
3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. In organic electronics, it acts as a hole-blocking material, enhancing the efficiency and stability of devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, lacking bromine and octyloxy groups.
3,7-Dibromo-2,8-dimethoxydibenzo[b,d]furan: Similar structure but with methoxy groups instead of octyloxy groups.
2,8-Dibromo-3,7-dimethoxydibenzo[b,d]furan: Another similar compound with different substitution patterns.
Uniqueness
3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan is unique due to the presence of both bromine and octyloxy groups, which impart distinct electronic and steric properties. These modifications enhance its suitability for specific applications in organic electronics and material science, distinguishing it from other dibenzofuran derivatives.
Propriétés
Numéro CAS |
599212-92-7 |
|---|---|
Formule moléculaire |
C28H38Br2O3 |
Poids moléculaire |
582.4 g/mol |
Nom IUPAC |
3,7-dibromo-2,8-dioctoxydibenzofuran |
InChI |
InChI=1S/C28H38Br2O3/c1-3-5-7-9-11-13-15-31-27-17-21-22-18-28(32-16-14-12-10-8-6-4-2)24(30)20-26(22)33-25(21)19-23(27)29/h17-20H,3-16H2,1-2H3 |
Clé InChI |
YELPYCHBVWZKIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)Br)OCCCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


